molecular formula C10H8FNO2 B1423883 methyl 4-fluoro-1H-indole-3-carboxylate CAS No. 1220039-52-0

methyl 4-fluoro-1H-indole-3-carboxylate

Cat. No. B1423883
M. Wt: 193.17 g/mol
InChI Key: JADKJZGVQAWWPT-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-1H-indole-3-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that indole derivatives are significant in natural products and drugs23. They play a crucial role in cell biology and have been the focus of many researchers in the study of pharmaceutical compounds23.



Synthesis Analysis

There is no specific information available on the synthesis of “methyl 4-fluoro-1H-indole-3-carboxylate”. However, indole derivatives have been synthesized for various research purposes2. For instance, a series of novel indole 3-substituted-[1,2,4]triazole derivatives was designed and synthesized4.



Molecular Structure Analysis

The molecular structure of “methyl 4-fluoro-1H-indole-3-carboxylate” is not explicitly mentioned in the search results. However, indole derivatives are known to have a benzene ring fused to a pyrrole ring5.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “methyl 4-fluoro-1H-indole-3-carboxylate”. However, indole derivatives have been involved in various chemical reactions for the synthesis of biologically active compounds2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-fluoro-1H-indole-3-carboxylate” are not explicitly mentioned in the search results. However, indole derivatives are generally crystalline and colorless in nature with specific odors3.


Scientific Research Applications

  • Antiviral Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Antibacterial Activity

    • Field : Microbiology
    • Application : Methyl 1H-indole-3-carboxylate was used as a starting material to synthesize 32 novel indole 3-substituted-[1,2,4]triazole derivatives .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Protein Kinase C Alpha (PKCα) Inhibitors

    • Field : Biochemistry
    • Application : Indole derivatives can be used as inhibitors of Protein Kinase C Alpha (PKCα), a protein involved in various cellular functions .
    • Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .
  • Antitumor Agents

    • Field : Oncology
    • Application : Indole derivatives have been used as inhibitors of the C-terminal domain of RNA polymerase II, which can act as antitumor agents .
    • Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .
  • Kinase Insert Domain Receptor (KDR) Inhibitors

    • Field : Biochemistry
    • Application : Indole derivatives can be used as inhibitors of Kinase Insert Domain Receptor (KDR), a protein involved in angiogenesis .
    • Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .
  • Anticancer Immunomodulators

    • Field : Immunology
    • Application : Indole derivatives can be used in the preparation of tryptophan dioxygenase inhibitors, which act as potential anticancer immunomodulators .
    • Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .
  • Organocatalysts for the Anti-Mannich Reaction

    • Field : Organic Chemistry
    • Application : Indole derivatives can be used as organocatalysts for the anti-Mannich reaction .
    • Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .
  • Cytotoxic Agents Against Multidrug-Resistant Cancer Cells

    • Field : Oncology
    • Application : Indole derivatives can be used in the preparation of cytotoxic agents against multidrug-resistant cancer cells .
    • Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .
  • Inhibitor for β-Tryptase

    • Field : Biochemistry
    • Application : Indole derivatives can be used in the preparation of inhibitors for β-tryptase .
    • Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .
  • Preparation of Tryptophan Dioxygenase Inhibitors

    • Field : Biochemistry
    • Application : Indole derivatives can be used in the preparation of tryptophan dioxygenase inhibitors .
    • Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .
  • Potential Anticancer Immunomodulators

    • Field : Immunology
    • Application : Indole derivatives can be used in the preparation of pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
    • Method & Results : The specific methods of application or experimental procedures and the results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety and hazards of “methyl 4-fluoro-1H-indole-3-carboxylate” are not explicitly mentioned in the search results. However, it’s important to handle all chemical compounds with appropriate safety measures.


properties

IUPAC Name

methyl 4-fluoro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADKJZGVQAWWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278282
Record name Methyl 4-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-fluoro-1H-indole-3-carboxylate

CAS RN

1220039-52-0
Record name Methyl 4-fluoro-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-fluoro-1H-indole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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